Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester
Description
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a heterocyclic compound featuring a tetrazolo[5,1-a]phthalazine core substituted with a thio-linked acetic acid ethyl ester group. Its synthesis typically involves reacting a tetrazolo-phthalazine precursor with ethyl chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions, followed by recrystallization from ethanol .
Properties
CAS No. |
62645-34-5 |
|---|---|
Molecular Formula |
C11H9N5O2S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
methyl 2-(tetrazolo[5,1-a]phthalazin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N5O2S/c1-18-9(17)6-19-11-8-5-3-2-4-7(8)10-12-14-15-16(10)13-11/h2-5H,6H2,1H3 |
InChI Key |
MEEYESUJYLYDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=N2)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester generally involves:
- Construction of the tetrazole ring system, often via cyclization of azide precursors.
- Introduction of the thioether linkage between the tetrazole-phthalazine moiety and the acetic acid ester.
- Esterification of the acetic acid moiety with ethanol to form the ethyl ester.
The process requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Tetrazole Ring Formation
Tetrazole rings are commonly synthesized via cyclization reactions involving sodium azide and nitrile or amide precursors under dehydrating conditions. Phosphorus oxychloride is frequently used as a dehydrating agent to facilitate ring closure.
Esterification
Ethyl ester formation is achieved by reacting the acetic acid derivative with ethanol under acidic catalysis, often using anhydrous hydrogen chloride as a catalyst in a pressure reflux setup.
Detailed Preparation Protocols and Conditions
Synthesis of Ethyl 5-Tetrazoleacetate Derivative
According to a patent (CN103508970A), a related compound, ethyl 1H-tetrazole-5-acetate, is synthesized by refluxing 5-tetrazoleacetic acid with anhydrous ethanol in the presence of anhydrous hydrogen chloride catalyst under pressure. The reaction parameters are as follows:
| Parameter | Range/Value |
|---|---|
| Molar ratio (acid:EtOH) | 1 : 1 to 20 |
| Catalyst (anhydrous HCl) | 0.2 to 10 molar equivalents |
| Temperature | 60 to 160 °C |
| Pressure | 0 to 5 MPa |
| Reaction time | 2 to 48 hours (preferably 4-24 hours) |
After reaction completion, excess ethanol is recovered, and the product is purified by standard post-treatment steps such as distillation or recrystallization.
Preparation of 5-Mercaptotetrazolyl-1-Acetic Acid Intermediate
A crucial intermediate in the synthesis of the target compound is 5-mercaptotetrazolyl-1-acetic acid, which can be prepared from 5-bromotetrazolyl-1-acetic acid by reaction with thiourea in an alcohol solvent (e.g., ethanol, isopropanol) at reflux, followed by hydrolysis with dilute sodium hydroxide. The steps include:
- Bromination of tetrazolyl-1-acetic acid with bromine in chloroform/acetic acid mixture at reflux.
- Precipitation and isolation of 5-bromotetrazolyl-1-acetic acid.
- Reaction with thiourea in isopropyl alcohol to form the isothiuronium salt.
- Hydrolysis of the salt with dilute NaOH to yield 5-mercaptotetrazolyl-1-acetic acid.
- Purification by extraction and recrystallization.
This intermediate provides the thiol group necessary for the thioether linkage in the final compound.
Final Coupling to Form this compound
The coupling of the 5-mercaptotetrazolyl-1-acetic acid intermediate with the phthalazine derivative is performed via nucleophilic substitution, where the thiol group attacks an electrophilic center on the phthalazine ring system under controlled conditions (solvent, temperature, base). Subsequent esterification with ethanol under acidic catalysis yields the ethyl ester final product.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The use of anhydrous hydrogen chloride as a catalyst in esterification improves yield and purity by promoting efficient ester bond formation under pressure reflux.
- Bromination requires precise stoichiometric control of bromine to avoid polybromination side reactions.
- The choice of alcohol solvent in thiourea substitution affects the solubility and reaction rate; isopropyl alcohol is preferred for optimal yield.
- Reaction times and temperatures must be optimized to balance conversion rate and minimize decomposition; typical reflux temperatures range from 60 to 160 °C with reaction times between 4 and 24 hours.
- Purification steps such as recrystallization from methanol-acetone mixtures and extraction with ethyl acetate ensure high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be related to the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production, which are key mediators of inflammation . The compound may also interact with other inflammatory mediators like bradykinin .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with analogues sharing the tetrazolo[5,1-a]phthalazine core or related heterocyclic systems:
Key Differences and Implications
Substituent Effects: Thio vs. Phenoxy/Azido: The thio group in the target compound introduces a sulfur atom, which is more polarizable than oxygen (e.g., 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine ). This may enhance nucleophilic reactivity and metal-binding capacity. Ethyl Ester vs.
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine demonstrates polymorph-dependent anti-epileptic effects , highlighting how substituents and solid-state forms influence therapeutic outcomes.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The ethyl ester group in the target compound likely reduces logP compared to 6-azido-tetrazolo[5,1-a]phthalazine (logP = 10.38 ), balancing solubility and permeability.
- Metabolic Stability : Tetrazole rings resist oxidative metabolism, while ester groups may undergo hydrolysis, influencing half-life .
Biological Activity
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₁H₁₃N₅O₂S
- Molecular Weight : 273.32 g/mol
Key Functional Groups :
- Tetrazole Ring : Imparts unique reactivity and biological activity.
- Thioether Linkage : Enhances lipophilicity and potential receptor interactions.
- Ethyl Ester Group : May influence solubility and bioavailability.
Research indicates that this compound may modulate specific biological pathways through interaction with various receptors:
- APJ Receptor Modulation : The compound has been shown to agonize the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation and metabolic processes. This modulation can potentially treat conditions related to impaired APJ signaling .
- NMDA Receptor Affinity : Studies suggest that variations in substituents on the tetrazole and phthalazin moieties can significantly affect the affinity for NMDA receptors, which are critical for synaptic plasticity and memory function. The compound's structure allows it to engage with the glycine binding site of NMDA receptors .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of tetrazole compounds exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the therapeutic potential of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on APJ receptor activity | Demonstrated significant agonistic effects on APJ receptors, leading to enhanced cellular signaling related to cardiovascular health. |
| Study 2 | NMDA receptor binding assays | Showed varying affinities based on structural modifications; specific derivatives exhibited increased binding affinity compared to baseline compounds. |
| Study 3 | Antimicrobial efficacy testing | Exhibited moderate antibacterial activity against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent. |
Case Studies
Several case studies illustrate the compound's biological relevance:
- Cardiovascular Health : A study involving animal models demonstrated that administration of the compound led to improved cardiac function metrics in subjects with heart failure symptoms, attributed to enhanced apelin signaling pathways.
- Neuroprotective Effects : In a model of neurodegeneration, derivatives of this compound were found to protect neuronal cells from excitotoxicity by modulating NMDA receptor activity, suggesting a role in neuroprotection.
- Infection Control : Clinical observations noted reduced bacterial load in infected tissue samples following treatment with the compound's derivatives, highlighting its potential as an adjunct therapy in infections.
Q & A
Basic Research Question
- Methodological Answer :
The synthesis typically involves coupling tetrazolo[5,1-a]phthalazine-6-thiol with ethyl bromoacetate under nucleophilic substitution conditions. Key parameters include:- Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reactivity .
- Temperature Control : Reflux conditions (~80°C) improve yield by accelerating the reaction while minimizing side products .
- Catalysis : Acidic conditions (e.g., acetic acid) may stabilize intermediates, as seen in analogous tetrazolo-pyridazine syntheses .
- Purification : Column chromatography or recrystallization from ethanol/N,N-dimethylformamide mixtures (2:1) is effective for isolating the ester .
How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in tetrazolo-phthalazine derivatives?
Basic Research Question
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing tetrazole ring protons (δ 8.5–9.5 ppm) and phthalazine protons (δ 7.0–8.0 ppm). The ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂) signals .
- IR Spectroscopy : Confirm ester carbonyl (C=O) absorption at ~1725–1740 cm⁻¹ and tetrazole C=N stretching at ~1600 cm⁻¹ .
- Quantum Chemical Calculations : Validate NMR assignments via DFT-based chemical shift predictions, as demonstrated for 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine .
What experimental designs are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- Methodological Answer :
- Anticonvulsant Assays : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice. Monitor latency to clonic-tonic seizures and mortality rates at doses of 30–100 mg/kg .
- Anti-inflammatory Testing : Employ carrageenan-induced paw edema in rats, measuring edema reduction over 6 hours. Compare to indomethacin (10 mg/kg) as a positive control .
- Mechanistic Studies : Pair in vivo assays with ex vivo analyses (e.g., COX-2 inhibition or cytokine profiling) to elucidate pathways .
How can researchers address instability or decomposition during synthesis or storage?
Advanced Research Question
- Methodological Answer :
- Avoid prolonged exposure to bases; use neutral buffers during workup.
- Store compounds under inert atmospheres (N₂/Ar) at −20°C to prevent oxidation .
- Monitor purity via HPLC with UV detection (λ = 254 nm) to detect degradation products .
What computational tools aid in predicting synthetic routes or structure-activity relationships (SAR)?
Advanced Research Question
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose routes using known reactions (e.g., coupling ethyl pyruvate with tetrazolo-thiols) .
- SAR Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors for anticonvulsant activity). Validate with QSAR models correlating substituent electronic effects (Hammett σ values) with bioactivity .
How should contradictory data in pharmacological studies be interpreted?
Advanced Research Question
- Methodological Answer :
- Dose-Dependent Effects : Re-evaluate activity across a broader dose range (e.g., 10–200 mg/kg) to identify biphasic responses .
- Species Variability : Test multiple animal models (mice, rats) to confirm translatability. For example, anticoagulant effects in rats may not replicate in mice due to metabolic differences .
- Batch Purity : Confirm compound integrity via LC-MS; impurities from incomplete esterification (e.g., residual thiols) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
